molecular formula C9H12N2O5Se B1261362 4'-Selenouridine

4'-Selenouridine

Número de catálogo: B1261362
Peso molecular: 307.17 g/mol
Clave InChI: KTMSUQFNHACYJW-XVFCMESISA-N
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Descripción

Historical Development of Selenonucleoside Analogs

The journey into selenonucleosides is a chapter in the broader history of nucleoside analog development, which has been a cornerstone of antiviral and anticancer drug discovery. acs.org The initial synthesis of 4'-thionucleosides in the 1960s, where sulfur replaces the ring oxygen, set a precedent for chalcogen modifications. acs.org The introduction of selenium, a heavier chalcogen, was a logical next step. The first synthesis of 4'-selenonucleosides, including 4'-selenouridine and 4'-selenocytidine, was reported in the late 2000s. acs.orgnih.govoup.com This was achieved through a key chemical process known as a Pummerer-type condensation or reaction. acs.orgnih.govoup.com These synthetic breakthroughs were built upon decades of research into modifying the sugar moiety of nucleosides to create analogs with altered structural and biological properties. acs.org More recent efforts have focused on refining synthetic methodologies to improve the efficiency and scale of production, enabling broader investigation of these compounds. acs.org

Significance of Chalcogen Modifications in Nucleosides

Replacing the 4'-oxygen atom in a nucleoside's furanose ring with a heavier chalcogen like sulfur (forming 4'-thionucleosides) or selenium (forming 4'-selenonucleosides) induces significant changes in the molecule's stereoelectronic properties. mdpi.com These modifications are not trivial substitutions; they fundamentally alter the geometry and conformational dynamics of the sugar ring.

PropertyUridine (B1682114) (O4')4'-Thiouridine (S4')This compound (Se4')
Chalcogen Atom OxygenSulfurSelenium
van der Waals Radius (Å) 1.521.801.90
Typical Sugar Pucker North (C3'-endo)North (C3'-endo)South (C2'-endo)
Glycosidic Bond C1'-N1C1'-N1C1'-N1

This table provides a comparative overview of the physical and structural characteristics influenced by chalcogen substitution at the 4'-position of uridine.

This altered geometry can affect everything from the stability of RNA duplexes to the substrate recognition by viral or cellular polymerases. researchgate.netnih.gov The distinct electronic nature of the carbon-selenium bond compared to the carbon-oxygen bond also contributes to these unique properties. researchgate.net

Overview of this compound's Position in Modified Nucleoside Research

This compound occupies a crucial and multifaceted position in the landscape of modified nucleoside research. Its significance stems from its dual role as a powerful biochemical probe and a scaffold for potential therapeutic agents.

As a Structural Biology Tool: The presence of the selenium atom is a major asset for X-ray crystallography, a primary method for determining the three-dimensional structures of macromolecules. hep.com.cn Selenium is an anomalously scattering atom, which means it interacts with X-rays in a way that helps to solve the "phase problem" in crystallography. nih.gov This facilitates the accurate determination of complex nucleic acid structures. hep.com.cnmdpi.com Incorporating this compound into RNA oligonucleotides provides a powerful tool for elucidating the intricate folds and functions of RNA molecules. researchgate.nethep.com.cn

In Therapeutic Research: The unique conformational properties of this compound and its derivatives make them interesting candidates for antiviral and anticancer research. researchgate.net The rationale is that the altered sugar pucker could lead to selective inhibition of viral enzymes (like RNA-dependent RNA polymerases) over their human counterparts. nih.gov While early 4'-selenonucleosides were found to be poor substrates for cellular kinases (a necessary step for activation), subsequent modifications, such as extending the carbon chain at the 5' position (5'-homo-4'-selenonucleosides), have yielded compounds with potent antiviral activity, for example against Herpes Simplex Virus-1 (HSV-1). researchgate.netresearchgate.net Research has also explored the synthesis of various derivatives, such as 2'-substituted-4'-selenoarabinofuranosyl pyrimidines, to further probe their biological potential. mdpi.com The stability of oligonucleotides containing this compound derivatives against degradation by nucleases has also been a subject of investigation, which is a critical parameter for nucleic acid-based therapeutics. nih.govmedscape.com

Research ApplicationKey Feature of this compoundSignificance
X-Ray Crystallography Anomalous scattering from selenium atomFacilitates solving the phase problem for 3D structure determination of nucleic acids. hep.com.cnmdpi.comglenresearch.com
Antiviral Drug Design Atypical sugar conformation and steric bulkPotential for selective inhibition of viral enzymes; scaffold for new antiviral agents. researchgate.netresearchgate.net
Nucleic Acid Therapeutics Modified sugar-phosphate backboneCan enhance resistance to nuclease degradation, a key property for antisense and siRNA approaches. nih.gov
Biochemical Probing Unique structural and electronic propertiesUsed to study enzyme mechanisms and the relationship between nucleic acid structure and function.

This interactive table summarizes the primary research applications of this compound and the properties that make it valuable in each context.

Propiedades

Fórmula molecular

C9H12N2O5Se

Peso molecular

307.17 g/mol

Nombre IUPAC

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)selenolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5Se/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1

Clave InChI

KTMSUQFNHACYJW-XVFCMESISA-N

SMILES isomérico

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H]([Se]2)CO)O)O

SMILES canónico

C1=CN(C(=O)NC1=O)C2C(C(C([Se]2)CO)O)O

Sinónimos

4'-selenouridine

Origen del producto

United States

Structural Elucidation and Conformational Analysis of 4 Selenouridine and Its Nucleic Acid Forms

X-ray Crystallographic Studies of 4'-Selenouridine Derivatives

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules with high resolution. nih.gov It has been instrumental in understanding the precise structural impact of incorporating selenium into the furanose ring of nucleosides and nucleic acids. nih.govhep.com.cn The selenium atom, with its unique anomalous scattering properties, can also aid in solving the phase problem in crystallographic studies. hep.com.cn

Table 1: Crystallographic Data for 4'-selenoRNA duplex Data sourced from RCSB PDB entry 7Y8P rcsb.org

ParameterValue
PDB ID7Y8P
MethodX-RAY DIFFRACTION
Resolution (Å)1.50
R-Value Work0.160
R-Value Free0.199
ConformationA-form
OrganismSynthetic construct

The substitution of the furanose O4' atom with the larger selenium atom has a profound effect on the sugar pucker, which is a critical determinant of nucleic acid conformation. In the crystal structure of a 4'-selenoRNA duplex, one of the 4'-selenocytidine residues was observed to adopt an unusual South-type (C2'-endo) sugar puckering, deviating from the typical North-type (C3'-endo) conformation found in A-form RNA. researchgate.netrcsb.orgnih.gov

Conformational Analysis of 4'-SelenoRNA Duplexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing complementary information to solid-state X-ray crystallography data. Various NMR techniques have been employed to characterize this compound and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of newly synthesized nucleoside analogs, including this compound. researchgate.netmdpi.com The chemical shifts observed in ¹H and ¹³C NMR spectra provide direct information about the chemical environment of each nucleus. bhu.ac.inyoutube.com For instance, in related 4-thionucleosides, the imino proton (N3-H) signal is shifted significantly downfield (to around 13 ppm) compared to the parent oxygen-containing nucleosides (around 11.2–11.83 ppm). mdpi.com Similarly, the C4 carbon signal experiences a substantial downfield shift from approximately 160 ppm to 190 ppm upon substitution of oxygen with sulfur. mdpi.com While specific data for this compound is sparse in the provided context, similar trends are expected due to the influence of the heavier chalcogen atom. The stereochemistry of selenosugar products, a critical aspect of their synthesis, is often established using ¹H NMR spectroscopy. researchgate.net

Table 2: Typical NMR Chemical Shift Ranges for Nucleosides

Nucleus TypeTypical Chemical Shift (δ) in ppmNotes
Aliphatic ¹³C10-40Represents the sugar carbons. bhu.ac.in
C-O, C-X ¹³C50-70Carbons bonded to electronegative atoms. bhu.ac.in
Aromatic ¹³C110-150Pyrimidine (B1678525) base carbons. bhu.ac.in
Carbonyl ¹³C (C4)~160 (Uridine)The position of this signal is sensitive to substitution at C4. mdpi.com
Thiocarbonyl ¹³C (C4)~190 (4-Thiouridine)Significant downfield shift compared to the carbonyl analog. mdpi.com
Aromatic ¹H5.0-8.0Protons on the pyrimidine base.
Anomeric ¹H (H1')5.5-6.5The chemical shift and coupling constants of H1' are indicative of sugar pucker and conformation.
Imino ¹H (N3-H)11.0-14.0Position is sensitive to base modifications and pairing. mdpi.com

1H and 13C NMR Characterization

Comparative Structural Analysis with Oxygen and Sulfur Analogs

Comparing this compound with its oxygen (uridine) and sulfur (4'-thiouridine) analogs provides critical insights into the effects of chalcogen substitution. The size of the atom at the 4'-position (Se > S > O) is a dominant factor influencing molecular structure and properties. mdpi.comtandfonline.com

In studies comparing 2-substituted uridine (B1682114) analogs, the bond length to the chalcogen at the C2 position increases significantly from oxygen to sulfur to selenium (C=O: 1.227 Å; C=S: 1.677 Å; C=Se: 1.851 Å). mdpi.com This increase in atomic radius and bond length directly impacts steric interactions within the molecule. For instance, the larger size of sulfur and selenium atoms at the C2 position leads to increased steric repulsion with the 2'-hydroxyl group, which in turn stabilizes the C3'-endo (North) conformation of the sugar ring. mdpi.com A similar principle applies to 4'-substitution, where the larger selenium atom alters the preferred sugar pucker compared to oxygen or sulfur. researchgate.netnih.gov

Mass spectrometry studies also highlight differences, with the molecular ion abundances of selenium-containing analogs typically falling between those of their oxygen and sulfur counterparts. umich.edu Furthermore, the redox chemistry differs significantly; studies on 2-seleno and 2-thio uracil (B121893) analogs show that the selenium compound forms a readily reducible diselenide upon oxidation, whereas the sulfur analog undergoes irreversible desulfurization. nih.gov This suggests that selenium modification may confer resistance to oxidative damage. nih.govnih.gov

Table 3: Comparison of Chalcogen Properties and Structural Impact in Uridine Analogs

PropertyOxygen (Uridine)Sulfur (Thiouridine)Selenium (Selenouridine)
Atomic Radius (pm) 60100115
Electronegativity (Pauling) 3.442.582.55
Sugar Pucker Preference Context-dependentNorth (C3'-endo) favored (in 2-thio) mdpi.comNorth (C3'-endo) more favored (in 2-seleno) mdpi.com
Oxidation Product N/AIrreversibly desulfurized nih.govReversibly forms diselenide nih.gov

Theoretical and Computational Structural Modeling

Theoretical and computational methods are indispensable tools for investigating the structural and dynamic properties of modified nucleosides like this compound. impb.ru These approaches, including quantum mechanics (QM) and molecular dynamics (MD) simulations, provide detailed insights at an atomic level that complement experimental data. impb.ruplos.orgresearchgate.net They are particularly valuable for understanding how the introduction of a selenium atom into the furanose ring influences the molecule's conformational preferences, electronic properties, and interactions within a nucleic acid duplex. impb.rumdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are frequently employed to model the intrinsic properties of selenonucleosides. mdpi.comimpb.rumdpi.com These methods can be used to determine optimized geometries, analyze tautomeric equilibria, calculate atomic charges, and quantify the energetics of base pairing. mdpi.com For instance, DFT calculations on related selenated nucleobases like 2-selenouracil (B97483) were used to study tautomerization energy, structural features, and the enthalpy of base-pair formation with guanine (B1146940). mdpi.com Such studies revealed significant charge transfer differences upon base pairing compared to canonical or sulfur-modified uracil, highlighting the unique electronic impact of the selenium atom. mdpi.com

A key aspect of theoretical analysis is the exploration of the conformational landscape. This is often achieved by performing Potential Energy Surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles, most notably the glycosidic torsion angle (χ). impb.ru For the related 2-selenouridine (B1257519), QM energy profiles were generated by rotating the glycosidic bond through 360° to identify the most stable syn and anti conformations. impb.ru These calculations, often performed at levels like MP2/6-31G*, help to predict the inherent conformational biases of the nucleoside before its incorporation into a larger nucleic acid structure. impb.ru

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its corresponding oligonucleotides in a simulated physiological environment, typically in a solution with explicit water molecules. impb.runih.gov The accuracy of MD simulations is highly dependent on the quality of the force field parameters used to describe the interatomic forces. impb.ruimpb.ru Therefore, a critical step in computational modeling is the development and validation of these parameters for the modified nucleotide. This process often involves fitting atomic charges to the electrostatic potential derived from high-level QM calculations, using methods like the Restrained Electrostatic Potential (RESP) approach. impb.ru

Through MD simulations, researchers can analyze crucial conformational features such as the sugar pucker equilibrium and the dynamics of the glycosidic bond. The substitution of the furanose ring oxygen with selenium to create this compound is expected to alter the puckering preference of the sugar ring (C2'-endo vs. C3'-endo). mdpi.com In related 2-selenouridines, the presence of selenium significantly increases the population of the C3'-endo conformation compared to standard uridine. mdpi.com Computational simulations can track the pseudorotation angle over time to quantify these populations, providing insights that can be compared with experimental data from NMR spectroscopy. impb.ruacs.org

Table 1: Computational Methods in Nucleoside Structural Analysis This table outlines common theoretical methods and their primary applications in the structural elucidation of modified nucleosides like this compound.

Computational Method Abbreviation Primary Application Typical Findings Reference
Density Functional TheoryDFTCalculation of electronic structure, geometry optimization, and interaction energies.Optimized bond lengths and angles, atomic charges, reaction enthalpies, and base pairing energies. mdpi.commdpi.com
Møller-Plesset Perturbation TheoryMP2High-accuracy calculation of electron correlation and energy profiles.Potential energy surfaces for conformational changes (e.g., glycosidic bond rotation). impb.runih.gov
Hartree-FockHFBaseline quantum mechanical calculations for geometry optimization.Initial structures for higher-level energy calculations. impb.ru
Molecular Dynamics SimulationMDSimulation of the time-dependent behavior of molecules in a defined environment.Conformational dynamics (sugar pucker, backbone angles), solvent interactions, and structural stability. impb.ruplos.org
Restrained Electrostatic PotentialRESPDerivation of partial atomic charges for use in molecular mechanics force fields.Accurate charge parameters that reproduce the quantum mechanical electrostatic potential. impb.ru

Table 2: Example Conformational Data for Modified Uridines from Experimental and Computational Analysis This table compares key conformational parameters for uridine and its 2-thio and 2-seleno analogues, illustrating the structural impact of chalcogen substitution which provides a model for understanding 4'-seleno modifications.

Parameter Uridine (U) 2-Thiouridine (B16713) (S2U) 2-Selenouridine (Se2U) Reference
Sugar Pucker C3'-endoC3'-endoC3'-endo mdpi.com
Puckering Amplitude (τm) 39.5°37.6°36.9° mdpi.com
Phase Angle of Pseudorotation (P) 14.7°13.9°12.3° mdpi.com
Glycosidic Torsion Angle (χ) -119.3°-117.3°-117.3° mdpi.com
C3'-endo Population (%) 53%71%80% mdpi.com

Biochemical and Molecular Biological Functions of 4 Selenouridine

Incorporation into Ribonucleic Acids (RNA)

The strategic incorporation of modified nucleosides into RNA is a critical mechanism for fine-tuning its structure and function. 4'-Selenouridine and its derivatives, particularly 2-selenouridines, are notable examples of such modifications, primarily observed in transfer RNA (tRNA). oup.com The biosynthesis of these selenonucleosides is a complex, enzyme-catalyzed process. In bacteria, the enzyme tRNA 2-selenouridine (B1257519) synthase (SelU) is responsible for converting 2-thiouridine (B16713) into 2-selenouridine at specific tRNA positions. mdpi.comebi.ac.uk This conversion often uses selenophosphate as the selenium donor, which is synthesized by selenophosphate synthetase. ontosight.ainih.govpnas.org

Selenium-containing nucleosides are found in the tRNA of various organisms, from bacteria to mammals. mdpi.compnas.org In bacteria, derivatives such as 5-methylaminomethyl-2-selenouridine (B1232246) (mnm⁵se²U) have been identified specifically at position 34, the first position of the anticodon, also known as the "wobble" position. mdpi.comebi.ac.ukpnas.orgresearchgate.net This modification is predominantly found in tRNA isoacceptors for amino acids like lysine (B10760008), glutamine, and glutamate (B1630785). mdpi.comnih.gov The presence of selenium in seleno-tRNAGlu from Clostridium sticklandii, for instance, is essential for its aminoacylation by the corresponding tRNA synthetase. pnas.org

The modification of the wobble base is a key strategy for modulating the decoding process during protein synthesis. researchgate.net These modifications can either restrict or expand the codon recognition capabilities of the tRNA anticodon. embopress.org The presence of 2-selenouridine derivatives at the wobble position helps to fine-tune protein biosynthesis by modulating the interaction between the tRNA anticodon and the messenger RNA (mRNA) codon. mdpi.comontosight.ai This modification enhances the fidelity of codon recognition and can reduce frameshift errors. researchgate.net By influencing the architecture of the anticodon loop, these modifications ensure that the tRNA accurately and efficiently reads the genetic code. embopress.orgtandfonline.com Specifically, selenium-modified tRNAs for glutamate and lysine have shown a stronger preference for reading codons ending in G (NNG) over those ending in A (NNA) in certain in vitro experiments. mdpi.com

Presence in Transfer RNA (tRNA) at Wobble Position

Influence on Nucleic Acid Stability and Hybridization Properties

The replacement of the furanose ring oxygen with a selenium atom imparts unique chemical and biochemical properties to oligonucleotides. These 4'-seleno-oligonucleotides exhibit altered stability and hybridization characteristics compared to their natural counterparts.

A significant property of oligonucleotides containing this compound is their increased resistance to enzymatic degradation. scinews.uzresearchgate.net Studies have demonstrated that 4'-seleno-oligonucleotides (4'-selenoONs) have markedly higher stability against nucleases. scinews.uzosti.govnih.gov For example, 4'-selenoRNA shows high resistance to endonucleases even while retaining the 2'-OH groups that typically confer susceptibility to cleavage. researchgate.netresearchgate.net The introduction of a phosphoroselenolate linkage is one modification that imparts resistance to nuclease activity. researchgate.net Furthermore, combining the 4'-seleno modification with others, such as a 2'-O-methyl group and a 5'-homo structure (5'-homo-2'-OMe-4'-selenouridine), has been shown to substantially increase nuclease stability, a desirable trait for therapeutic applications. scinews.uznih.gov

Table 1: Nuclease Resistance of Modified Oligonucleotides
Oligonucleotide ModificationKey FindingReference
4'-SelenoRNAHigh resistance to endonucleases. researchgate.netresearchgate.net
Nucleobase-modified Se-DNAsExceptionally resistant to nuclease digestion while remaining compatible with RNase H activity. osti.gov
5'-homo-2'-OMe-4'-selenoONShowed substantially higher nuclease stability compared to 2'-OMe-4'-selenoON. scinews.uz
2'-modified-4'-thioRNAs (Me-SRNA)Significantly improved stability in human plasma (t1/2 = 1631 min) compared to other modified RNAs. researchgate.net

The incorporation of this compound influences the ability of an oligonucleotide to form a duplex with a complementary strand. 4'-SelenoRNA demonstrates an enhanced capacity to form stable duplexes with complementary RNA. researchgate.netresearchgate.net The substitution of sulfur or selenium at the C2 position of uridine (B1682114) increases the thermodynamic stability of duplexes containing X²U–A base pairs (where X = S or Se). mdpi.com This stabilizing effect is attributed to two main factors: the larger size of the selenium atom enhances stacking interactions with adjacent bases, and it promotes a C3'-endo conformation of the ribose sugar, which pre-organizes the strand for forming a stable A-form duplex, characteristic of RNA:RNA helices. mdpi.comtrilinkbiotech.com However, not all modifications lead to increased thermal stability; oligonucleotides containing 5'-homo-2'-OMe-4'-selenouridine were found to have decreased duplex stability, even as their nuclease resistance increased. scinews.uznih.gov

Table 2: Thermal Stability (Tm) of Modified Duplexes
ModificationEffect on Duplex TmContextReference
2-Selenouridine (Se²U)Increases stability of Se²U-A pairsCompared to U-A and S²U-A pairs. mdpi.com
4'-Seleno-rTIncreased binding affinity (higher Tm)When incorporated into A-RNA and hybrid duplexes. researchgate.net
5'-homo-2'-OMe-4'-selenouridineDecreases stability (lower Tm)Destabilized duplexes with complementary RNA. scinews.uznih.gov

Enhanced Nuclease Resistance of 4'-Seleno-Oligonucleotides

Modulation of Base Pairing Specificity

A key function of nucleoside modifications is to control the specificity of base pairing. While a standard uridine (U) base can form a canonical Watson-Crick pair with adenosine (B11128) (A) and a non-canonical "wobble" pair with guanosine (B1672433) (G), modifications can alter this behavior. acs.org The introduction of a selenium atom at the 2-position of uridine (2-selenouridine) enhances the stability of pairing with adenosine while restricting or destabilizing the wobble pair with guanosine. oup.commdpi.com This effect is more pronounced for 2-selenouridine than for its sulfur-containing counterpart, 2-thiouridine. mdpi.com

Interestingly, research on 5-substituted 2-selenouridines (R⁵Se²U) suggests they may preferentially read NNG codons, indicating efficient pairing with guanosine. mdpi.com This is proposed to occur through a zwitterionic form of the modified uridine that preferentially binds to guanine (B1146940), forming a "new wobble base pair" that is accepted by the ribosome. mdpi.com This modulation of base pairing is critical for the epitranscriptomic regulation of gene expression, allowing for a nuanced reading of synonymous codons. mdpi.com

Discrimination against Wobble Base Pairs

A key function of 2-selenouridine modification in tRNA is to discriminate against the formation of "wobble" base pairs, particularly the U-G pair. nih.gov The wobble hypothesis describes the flexibility at the third position of an mRNA codon, allowing a single tRNA anticodon to recognize multiple codons. microbenotes.com While this flexibility can be efficient, it can also lead to translational errors if not properly controlled.

The introduction of a selenium atom at the 2-position of uridine enhances the preference for the canonical Watson-Crick U-A base pair and restricts the formation of the U-G wobble pair. nih.govmdpi.com This effect is more pronounced for 2-selenouridine than for its sulfur-containing counterpart, 2-thiouridine. mdpi.com The larger size and different electronic properties of the selenium atom compared to oxygen create steric and electronic effects that disfavor the geometry of the U-G wobble pair. nih.govmdpi.com

Research has shown that this single-atom substitution can create a U-A base pair with higher specificity than the natural one, effectively discriminating against the U-G wobble interaction. nih.gov This enhanced discrimination is crucial for maintaining the fidelity of codon-anticodon recognition during protein synthesis. mdpi.com

Enhancement of Canonical Base Pairing Specificity

Beyond simply disfavoring wobble pairing, this compound actively enhances the specificity of canonical base pairing. The substitution of selenium for oxygen at the 2-position stabilizes the U-A base pair without causing significant structural changes to the RNA duplex. nih.govacs.org

This stabilization is attributed to several factors:

Hydrogen Bonding: While selenium is a weak hydrogen bond acceptor, its presence influences the hydrogen bonding pattern, favoring the canonical U-A geometry. mdpi.com

Electronic and Steric Effects: The electronic and steric properties of selenium contribute to enhanced base pair discrimination, ensuring a higher fidelity of interaction with adenine. mdpi.com

Biophysical and structural studies have confirmed that the 2-Se-U/A pair maintains a structure that is virtually identical to the native U/A base pair, highlighting the subtlety and effectiveness of this modification in refining base pairing specificity. nih.gov This atomic-level enhancement of specificity is a key strategy employed by nature to ensure the accuracy of genetic information transfer. nih.gov

Potential Roles in Cellular Redox Homeostasis

Selenium is an essential trace element known for its critical role in regulating cellular redox homeostasis, primarily through its incorporation into selenoproteins, many of which are antioxidant enzymes. nih.govnih.gov Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions within a cell, which is essential for a wide range of biological processes. mdpi.com

While the direct role of this compound in cellular redox homeostasis is an area of ongoing research, its existence as a selenium-containing biomolecule suggests a potential link. The synthesis of 2-selenouridine in certain tRNAs requires selenophosphate, a key intermediate in the selenium utilization pathway that also provides selenium for the synthesis of the antioxidant amino acid selenocysteine (B57510). unl.edu

The presence of selenium in tRNA, particularly in organisms under oxidative stress, suggests a role in maintaining base pair fidelity under such conditions. mdpi.com The native occurrence of selenium modifications in bacterial tRNA is thought to contribute to this protective mechanism through its electronic and steric effects. mdpi.com

Table 1: Research Findings on this compound's Biochemical Functions

Function Key Findings References
Discrimination against Wobble Base Pairs Replacement of the 2-exo oxygen of uridine with selenium destabilizes the U-G wobble pair in favor of the canonical U-A pair. The larger size and electronic properties of selenium create steric and electronic hindrance to the formation of the wobble pair. This effect is more pronounced with selenium than with sulfur. nih.govmdpi.commdpi.com
Enhancement of Canonical Base Pairing Specificity The selenium substitution stabilizes the U-A base pair without significant structural perturbation to the RNA duplex. This is attributed to favorable stacking interactions and the electronic and steric properties of selenium. The 2-Se-U/A pair is structurally almost identical to the native U/A pair. nih.govmdpi.comacs.org

| Potential Roles in Cellular Redox Homeostasis | As a selenium-containing molecule, this compound is linked to the cellular selenium utilization pathway. Its presence in tRNA, especially under oxidative stress, suggests a role in maintaining base-pairing fidelity and protecting against oxidative damage. | mdpi.comnih.govnih.govunl.edu |

Enzymology Associated with Selenouridine Metabolism and Modification

tRNA 2-Selenouridine (B1257519) Synthase (SelU/MnmH)

tRNA 2-selenouridine synthase, also known as SelU or MnmH, is the enzyme directly responsible for the conversion of 2-thiouridine (B16713) ((s²U)) to 2-selenouridine ((se²U)) at the wobble position (U34) of tRNAs specific for lysine (B10760008), glutamine, and glutamate (B1630785). rsc.orguniprot.org This enzyme is a member of the rhodanese homology domain family. mdpi.com In E. coli, the enzyme is the product of the ybbB gene. mdpi.com SelU is a bifunctional enzyme with a complex catalytic mechanism that ensures the precise modification of its tRNA substrates.

SelU possesses two distinct enzymatic activities: selenation and geranylation. researchgate.netresearchgate.net It catalyzes the replacement of the sulfur atom in 2-thiouridine with selenium, a process that requires selenophosphate as the selenium donor. unl.eduresearchgate.net Concurrently, SelU can also attach a geranyl group to the sulfur atom of 2-thiouridine, using geranyl pyrophosphate (GePP) as the donor molecule, to form S-geranyl-2-thiouridine (ges²U). rsc.orgresearchgate.net

Research has revealed that these two functions are part of a sequential two-step pathway for the synthesis of 2-selenouridine. uniprot.org The geranylation of the 2-thiouridine residue is now understood to be an intermediate step, forming S-geranyl-2-thiouridine, which then serves as the substrate for the subsequent selenation reaction. mdpi.commdpi.com The geranylated intermediate is thought to be a better leaving group, facilitating the nucleophilic attack by selenophosphate to replace the sulfur-containing group with selenium. researchgate.net While geranylated tRNA is found in cells, it is considered an intermediate in the primary pathway to 2-selenouridine formation rather than a final, independent modification. mdpi.commdpi.com

Table 1: Dual Catalytic Functions of tRNA 2-Selenouridine Synthase (SelU/MnmH)

Function Substrate(s) Cofactor/Donor Product Description
Geranylation2-Thiouridine (s²U) in tRNAGeranyl pyrophosphate (GePP)S-geranyl-2-thiouridine (ges²U) in tRNAThe initial step where a geranyl group is attached to the sulfur atom of s²U.
SelenationS-geranyl-2-thiouridine (ges²U) in tRNASelenophosphate2-Selenouridine (se²U) in tRNAThe subsequent step where the S-geranyl group is replaced by selenium. uniprot.orgmdpi.com

The SelU enzyme is composed of two primary domains: a rhodanese domain and a P-loop domain containing a Walker A motif. rsc.org The rhodanese domain is central to the catalytic activity for both geranylation and selenation. rsc.org However, studies on MnmH mutants have shown that a conserved cysteine residue within the rhodanese domain is absolutely required for the selenation activity but is not essential for the geranylation activity. mdpi.com

Dual Catalytic Functions: Selenation and Geranylation

Role of Selenophosphate Synthetase (SPS) in Selenium Utilization

Selenophosphate synthetase (SPS), the product of the selD gene in bacteria, is a cornerstone enzyme in selenium metabolism. unl.eduebi.ac.uk It plays an indispensable role by catalyzing the synthesis of monoselenophosphate, the activated form of selenium required for all known specific biological selenium incorporation pathways. unl.edurcsb.org

SPS catalyzes the ATP-dependent synthesis of monoselenophosphate from selenide (B1212193) (HSe⁻). unl.edurcsb.org The reaction consumes one molecule of ATP, which is hydrolyzed to AMP and inorganic phosphate (B84403) (Pi), to phosphorylate the selenide. rcsb.org The resulting monoselenophosphate is a highly reactive and labile compound, making it an effective selenium donor. mdpi.com Its lability necessitates its immediate use in subsequent biosynthetic pathways. 31P NMR studies have confirmed that the product contains a direct phosphorus-selenium bond. pnas.org The activity of SPS is dependent on the presence of Mg²⁺ and K⁺ ions. rcsb.org

Table 2: Selenophosphate Synthetase (SPS) Reaction

Enzyme Substrates Products Function
Selenophosphate Synthetase (SPS/SelD)Selenide (HSe⁻), ATP, H₂OMonoselenophosphate, AMP, PiCatalyzes the synthesis of the universal activated selenium donor. rcsb.org

The monoselenophosphate produced by SPS is a universal selenium donor, not limited to selenouridine synthesis. It is also the essential substrate for the biosynthesis of the 21st amino acid, selenocysteine (B57510) (Sec). unl.edunih.gov In the selenocysteine pathway, selenophosphate provides the selenium atom for the conversion of phosphoseryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec in eukaryotes or seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec in bacteria. nih.govplos.orgportlandpress.com

Synthesis of Monoselenophosphate as a Selenium Donor

Enzymatic Pathways of 4'-Selenouridine Incorporation

The established enzymatic pathways involving tRNA 2-selenouridine synthase (SelU) and selenophosphate synthetase (SPS) lead to the specific synthesis and incorporation of 2-selenouridine into the wobble position of tRNA. mdpi.compnas.org There are currently no known enzymatic pathways for the natural biosynthesis or incorporation of the synthetic isomer, this compound.

The pathway for 2-selenouridine begins with a uridine (B1682114) residue already incorporated into a tRNA molecule. This uridine undergoes a series of post-transcriptional modifications. First, the oxygen at the C2 position is replaced with sulfur to form 2-thiouridine (s²U), a reaction catalyzed by thiolation enzymes like MnmA in bacteria. pnas.org This 2-thiouridine-modified tRNA then becomes the substrate for SelU. As detailed previously, SelU first catalyzes the geranylation of the 2-thiouridine to form an S-geranylated intermediate, which is then converted to 2-selenouridine using selenophosphate as the selenium donor. mdpi.commdpi.com This entire process occurs on the fully formed tRNA molecule. pnas.org

Applications of 4 Selenouridine in Nucleic Acid Research and Biotechnology

Development of Modified Oligonucleotides for RNA-Based Technologies

The therapeutic potential of RNA-based technologies, such as antisense oligonucleotides and RNA interference, is often limited by the inherent instability of natural RNA molecules, which are rapidly degraded by cellular nucleases. researchgate.net Chemical modifications are therefore essential to improve their drug-like properties, including nuclease resistance, binding affinity, and cellular uptake. researchgate.netresearchgate.net The introduction of a selenium atom at the 4'-position of the ribose ring is one such modification that has been explored to enhance the stability and utility of synthetic oligonucleotides. researchgate.netnih.gov

RNA interference (RNAi) is a natural cellular process that regulates gene expression by using small interfering RNAs (siRNAs) to target and degrade specific messenger RNA (mRNA) molecules. rsc.orggene-quantification.dewikipedia.org The development of synthetic siRNAs as therapeutic agents is a major focus of biotechnology. researchgate.net For these synthetic siRNAs to be effective, they must possess enhanced stability against enzymatic degradation. nih.gov

Preliminary research suggests that 4'-seleno-modified siRNAs may be applicable to RNA interference technology. researchgate.netresearchgate.net The incorporation of 4'-selenouridine into RNA strands has been shown to confer high resistance to endonucleases, a critical feature for maintaining the integrity of siRNAs within the cellular environment. researchgate.net While many modifications aimed at increasing nuclease resistance involve altering the 2'-hydroxyl group, 4'-selenoRNA retains these groups, which are known to be important for RNA structure and function. researchgate.netresearchgate.net Studies on siRNAs with various 2'- and 4'-modifications have shown that such changes can be well-tolerated and may even enhance silencing activity, particularly when placed in the overhang regions, suggesting a favorable interaction with the Argonaute protein, a key component of the RNA-induced silencing complex (RISC). nih.gov The enhanced nuclease resistance of 4'-seleno-modified oligonucleotides makes them promising candidates for the creation of more robust and effective siRNAs for therapeutic use. nih.gov

Modification TypeKey FindingPotential Impact on RNAiReference
4'-SelenoRNADemonstrates high endonuclease resistance while retaining the 2'-OH groups.Increased stability and longevity of siRNA duplexes in the cell, potentially leading to more potent and durable gene silencing. researchgate.netresearchgate.net
5'-homo-2'-OMe-4'-selenouridineSignificantly increased nuclease stability compared to natural and 2'-OMe-4'-selenoON counterparts.Offers a strategy to create highly nuclease-resistant oligonucleotides, which is beneficial for therapeutic applications. nih.govscinews.uz
General 2',4'-ModificationssiRNAs with modified overhangs can outperform native siRNAs, suggesting favorable interactions with the PAZ domain of the Argonaute protein.Improved loading into the RISC complex and enhanced target cleavage efficiency. nih.gov

Beyond RNAi, modified oligonucleotides are widely used to modulate gene expression through antisense mechanisms. researchgate.netrsc.org Antisense oligonucleotides are single-stranded nucleic acids designed to bind to a target RNA via Watson-Crick base pairing and subsequently modulate its function, often by promoting its degradation or sterically hindering translation. researchgate.netrsc.org A primary challenge for these therapeutic agents is their susceptibility to degradation by cellular nucleases. researchgate.net

The incorporation of this compound and its derivatives has been investigated as a strategy to overcome this limitation. Oligonucleotides containing 5'-homo-2'-methoxy-4'-selenouridine, for instance, have demonstrated substantially increased resistance to 3'-exonuclease digestion compared to their natural counterparts. nih.govscinews.uz While this particular modification was found to decrease the thermal stability of duplexes with complementary RNA or DNA, its enhanced nuclease stability makes it a valuable component for preparing robust oligonucleotide tools and potential therapeutics. nih.govscinews.uz The ability of 4'-seleno-modified oligonucleotides to resist enzymatic breakdown suggests their potential utility in various applications aimed at controlling gene expression. researchgate.net

RNA Interference (RNAi) Applications

Utilization in Structural Biology Techniques

The three-dimensional structure of nucleic acids and their complexes with proteins is fundamental to their biological function. nih.gov X-ray crystallography is a powerful technique for determining these structures at high resolution, but it faces a significant challenge known as the "phase problem." core.ac.uk

The phase problem in X-ray crystallography can be solved using methods like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD). hep.com.cnnih.gov These techniques rely on the incorporation of heavy atoms, which have anomalous scattering properties, into the macromolecule. nih.govwikipedia.org Selenium is an excellent anomalous scatterer and its use in the form of selenomethionine (B1662878) has become a routine method for solving novel protein structures. hep.com.cnnih.govmdpi.com

This strategy has been extended to nucleic acids, where the covalent, site-specific incorporation of selenium offers a powerful tool for phasing. mdpi.comoup.com Selenium derivatization has been shown to be superior to older methods using bromine, as selenium can be incorporated at more sites, is more stable to X-ray exposure, and generally does not cause significant structural perturbations. nih.govmdpi.com While much of the pioneering work has focused on modifications at the 2'-position of the ribose or the C2 position of the base, the principle applies to any selenium-containing nucleoside. nih.govmdpi.com X-ray crystallographic analysis has successfully determined the structure of a 4'-selenoRNA duplex, confirming that these modified nucleic acids can form high-quality crystals suitable for diffraction studies. researchgate.net Although the primary application of this compound in these solved structures has been to probe conformation, its selenium atom provides the necessary heavy-atom component for potential use in MAD/SAD phasing experiments.

NucleosideTypical Sugar PuckerResulting Helix TypeReference
Uridine (B1682114) (in RNA)C3'-endo (North)A-form glenresearch.com
This compoundC2'-endo/C3'-exo (South)Can be accommodated within an A-form duplex researchgate.netresearchgate.netscinews.uz

X-ray Crystallography for Phase Determination (MAD/SAD) with Selenium Derivatives

Biochemical Probes and Tools for Mechanistic Studies

A chemical probe is a small molecule used to selectively interact with and study a specific biological target, thereby helping to elucidate complex biological mechanisms. promega.com By replacing a single atom in a biomolecule, such as the 4'-oxygen in uridine, with a biophysically distinct atom like selenium, researchers can create powerful probes to investigate molecular recognition, enzyme mechanisms, and structure-function relationships. researchgate.netcore.ac.uk

This compound has been used as such a probe. In one key study, a selenium atom was incorporated at the 4'-position of an RNA strand within an RNase H–RNA/DNA hybrid substrate. researchgate.net The high-resolution crystal structure of this complex revealed that the selenium replacement caused a subtle but significant local unwinding of the duplex. This structural change shifted the scissile phosphate (B84403) group—the target of the enzyme's cutting action—closer to the transition state required for the chemical reaction. researchgate.net This finding provided crucial mechanistic insight into how RNase H recognizes and cleaves its substrate. Such studies demonstrate the utility of this compound as a sensitive probe for dissecting the intricate details of nucleic acid-protein interactions and enzymatic catalysis. researchgate.net

Preclinical Research of Nucleic Acid Analogs

This compound is a chemically modified nucleoside, classified as a nucleic acid analogue, that has garnered interest in preclinical research. wikipedia.orgmdpi.com Nucleic acid analogues are compounds structurally similar to the naturally occurring building blocks of DNA and RNA and are instrumental in molecular biology and medicine. wikipedia.org The introduction of selenium into the furanose ring at the 4'-position, replacing the natural oxygen atom, creates a unique molecular entity with distinct properties. researchgate.netresearchgate.net This modification is part of a strategy to develop third-generation nucleosides aimed at improving upon the characteristics of earlier analogues. mdpi.comresearchgate.net

Research has focused on synthesizing and evaluating the properties of oligonucleotides that incorporate this compound and its derivatives. researchgate.netnih.gov Studies involving 4'-selenoRNA, which is composed of nucleoside units containing a selenium atom at the 4'-position, have shown that these modified RNAs can form stable duplexes with natural RNA. researchgate.netresearchgate.net X-ray crystallography has revealed that 4'-selenoRNA duplexes adopt an A-conformation, which is similar to that of natural RNA. researchgate.netresearchgate.net This structural mimicry, combined with enhanced stability, underpins the potential of this compound-containing oligonucleotides in various research and biotechnological applications, including RNA interference technologies. researchgate.netresearchgate.net

Overcoming Bioavailability Limitations of Predecessor Analogs

A significant driver in the development of 4'-selenonucleosides is the goal of overcoming the limitations associated with previous generations of nucleoside analogs. researchgate.net Specifically, this compound and related compounds are designed to address the drawbacks of 4'-oxo-, 4'-carba-, and 4'-thionucleosides. mdpi.comresearchgate.net One of the primary challenges for nucleic acid-based therapeutics is their susceptibility to degradation by nucleases in the body, which limits their bioavailability and efficacy. mdpi.comresearchgate.net

Chemically modified oligonucleotides are often developed to enhance nuclease resistance. researchgate.netresearchgate.net In many modified RNAs, this is achieved by removing or modifying the 2'-hydroxyl (2'-OH) groups. researchgate.netresearchgate.net However, the 2'-OH group is crucial for the structure and function of RNA. researchgate.netresearchgate.net Research into 4'-selenoRNA demonstrates a significant advantage in this area. Oligonucleotides fully modified with 4'-selenonucleosides, which retain their 2'-OH groups, exhibit high resistance to degradation by endonucleases. researchgate.netresearchgate.net This enhanced nuclease stability suggests that the 4'-seleno modification can improve the in vivo persistence of RNA-based molecules without removing the functionally important 2'-OH groups. researchgate.net This increased stability is a key factor in overcoming the bioavailability issues that have hampered earlier nucleic acid analogs. mdpi.comresearchgate.net

Mechanistic Basis for Research Potential (e.g., UVA-induced effects)

The research potential of this compound is also rooted in its unique photochemical properties. mdpi.com The substitution of the oxygen atom at the 4'-position of the ribose sugar with a larger, more polarizable selenium atom alters the molecule's interaction with ultraviolet (UV) light. mdpi.com This modification shifts the UV absorption maximum of the nucleoside to a longer wavelength, specifically into the UVA range (320-400 nm). mdpi.com

This shift is significant because UVA light can penetrate tissues more deeply than shorter wavelength UVB or UVC radiation. The UVA sensitivity of this compound and its derivatives forms the basis of a proposed mechanism for targeted therapeutic action. mdpi.com When exposed to UVA light, these photosensitive compounds can become excited and induce localized photodamage. mdpi.comnih.gov This process can occur through two primary photosensitization mechanisms:

Type I: Involves charge transfer reactions that generate radical ions, leading to the oxidation of nearby biomolecules like guanine (B1146940) in nucleic acids. nih.gov

Type II: Involves energy transfer to molecular oxygen, creating highly reactive singlet oxygen that can damage electron-rich biomolecules. nih.gov

The principle is that by delivering this compound-containing compounds to target cells (e.g., cancer cells) and then applying UVA radiation, a cytotoxic effect can be precisely controlled and localized, potentially minimizing damage to surrounding healthy tissue. This UVA-induced mechanism makes this compound derivatives promising candidates for development as novel anticancer agents. mdpi.com

Table 1: Comparison of UV Absorption Maxima for Uridine Analogs

CompoundUV Absorption Maximum (λmax)Reference
2'-Deoxyuridine (B118206)Shorter Wavelength mdpi.com
4-Thio-2'-deoxyuridine~330-340 nm mdpi.com
4-Seleno-2'-deoxyuridine368 nm (in H₂O) mdpi.com

Advanced Spectroscopic and Analytical Characterization Methods for 4 Selenouridine

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the elucidation of molecular structures and the analysis of fragmentation patterns. In the context of 4'-selenouridine, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for confirming its molecular weight and understanding how the molecule breaks apart under specific conditions. fiveable.melcms.cz

The process involves ionizing the this compound molecule and then separating the resulting ions based on their mass-to-charge ratio. chemguide.co.uk The initial ion, known as the molecular ion (M+), corresponds to the intact molecule that has lost one electron. chemguide.co.uk This molecular ion is energetically unstable and can fragment into smaller, charged particles and uncharged radicals. chemguide.co.uk Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern that serves as a molecular fingerprint. chemguide.co.uk

In a typical fragmentation process for a nucleoside like this compound, cleavage often occurs at the glycosidic bond between the selenated uracil (B121893) base and the ribose sugar. This would result in two primary fragments: one corresponding to the selenated base and the other to the sugar moiety. Further fragmentation of these primary ions can also occur, providing additional structural information. For example, in short-chain carboxylic acids, prominent peaks can arise from the loss of hydroxyl (-OH) or carboxyl (-COOH) groups due to the cleavage of bonds adjacent to a carbonyl group. libretexts.org Analysis of these fragmentation patterns allows researchers to confirm the identity and structure of this compound and its derivatives. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an essential technique for studying molecules that contain chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. msu.edu The absorption of UV or visible light causes an electron to jump from a lower energy state to a higher energy molecular orbital, a phenomenon known as electronic transition. libretexts.org

The introduction of a selenium atom at the 4-position of the uridine (B1682114) ring in this compound significantly alters its chromophoric properties. Selenium, being less electronegative and having higher energy lone pair electrons than oxygen or sulfur, causes a shift in the absorption maximum to longer wavelengths. mdpi.com This phenomenon is known as a bathochromic or red shift. upi.edu

For comparison, 2'-deoxyuridine (B118206) has an absorption maximum at a shorter wavelength, while its thio-analogue, 4-thio-2'-deoxyuridine, shows a shift to around 330-340 nm. mdpi.com 4-seleno-2'-deoxyuridine exhibits an even more significant shift, with its absorption maximum observed at 368 nm in water. mdpi.com This substantial shift to longer wavelengths is a direct consequence of the lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the selenated nucleoside. mdpi.com

The table below summarizes the maximum absorption wavelengths (λmax) for uridine and its 4-substituted analogues.

Compoundλmax (nm)
2'-Deoxyuridine< 300
4-Thio-2'-deoxyuridine~330-340
4-Seleno-2'-deoxyuridine368

This table provides a comparison of the maximum absorption wavelengths, demonstrating the bathochromic shift upon substitution at the 4-position.

The significant red shift in the absorption spectrum of this compound has important implications for its photophysical and photochemical studies. mdpi.comnih.gov Molecules that absorb in the UVA range (315-400 nm) can be selectively excited with UVA light, which can be particularly useful in biological applications. mdpi.com The strong absorption of this compound and its derivatives in this range makes them potential candidates for use as photosensitizers in photodynamic therapy or as photo-cross-linking agents in studies of nucleic acid-protein interactions. mdpi.com The ability to be activated by longer wavelength light minimizes damage to biological systems that can be caused by higher energy UVC or UVB radiation.

Chromophoric Properties and Spectral Shifts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used to determine the structure and dynamics of molecules in solution. alfa-chemistry.com It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. alfa-chemistry.compreprints.org For this compound, solution-state NMR is indispensable for characterizing its three-dimensional structure and dynamic properties in a liquid environment. nih.gov

In NMR spectroscopy, a sample dissolved in a suitable solvent is placed in a strong magnetic field. alfa-chemistry.com The atomic nuclei with a property called "spin" align with this field. alfa-chemistry.com Radiofrequency pulses are then used to excite these nuclei to a higher energy state. alfa-chemistry.com When the nuclei return to their original state, they emit a signal that is detected and converted into an NMR spectrum. alfa-chemistry.com The position of the signals (chemical shifts) provides information about the electronic environment of the nuclei. preprints.org

For nucleosides like this compound, 1H and 13C NMR are commonly used to analyze the protons and carbons of the ribose sugar and the selenated base. The substitution of selenium at the C4 position influences the chemical shifts of nearby protons and carbons, providing a signature for this modification. For instance, in 5-substituted-4-thio-2'-deoxyuridines, the imino proton and the thiocarbonyl carbon signals are found at a much lower field, which is useful for monitoring these modified bases. mdpi.com Similar effects would be expected for this compound.

Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC), can establish correlations between different nuclei, helping to piece together the complete molecular structure. preprints.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the conformation of the glycosidic bond and the pucker of the ribose ring.

Other Biophysical Techniques for Interaction Studies

Beyond the core spectroscopic methods, a variety of other biophysical techniques are employed to study the interactions of this compound, particularly when it is incorporated into oligonucleotides. These methods provide insights into how the selenium modification affects the structure, stability, and binding properties of DNA and RNA. rc-harwell.ac.ukaxxam.com

Analytical Ultracentrifugation (AUC): This technique can be used to study the size and shape of macromolecules and their complexes in solution. nih.gov For oligonucleotides containing this compound, AUC could be used to investigate how the modification affects duplex formation and interaction with proteins.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. It can be used to determine the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between a this compound-containing oligonucleotide and its binding partner, such as a protein or another nucleic acid strand.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying the secondary structure of nucleic acids. fiveable.me The incorporation of this compound could induce changes in the CD spectrum of a DNA or RNA duplex, providing information about alterations in its helical structure.

Fluorescence Spectroscopy: While this compound itself is not typically fluorescent, fluorescent probes can be incorporated into oligonucleotides to study their interactions. Techniques like Fluorescence Resonance Energy Transfer (FRET) can measure distances between a donor and an acceptor fluorophore, allowing for the detection of conformational changes upon binding. nih.gov

These biophysical methods, in conjunction with the spectroscopic techniques discussed earlier, provide a comprehensive picture of the structural and functional consequences of incorporating this compound into biological systems. axxam.com

Future Perspectives in 4 Selenouridine Research

Rational Design of Novel 4'-Selenonucleoside Analogs

The rational design of new 4'-selenonucleoside analogs is a cornerstone of future research, aiming to enhance therapeutic efficacy, selectivity, and metabolic stability. A primary challenge identified in early research was that the bulky selenium atom at the 4'-position can sterically block the essential phosphorylation of the 5'-hydroxyl group by cellular kinases, a step often required for biological activity. researchgate.netnih.gov This has spurred innovative design strategies to overcome such limitations.

One successful approach involves one-carbon homologation at the 5'-position to create 5'-homo-4'-selenonucleosides . researchgate.net This modification extends the distance between the selenium atom and the hydroxyl group, mitigating the steric hindrance and allowing for efficient phosphorylation by cellular kinases, which in turn can restore or enhance anticancer and antiviral activities. researchgate.netnih.gov For instance, certain 5'-homo-4'-selenonucleosides have demonstrated potent activity against herpes simplex virus (HSV-1). researchgate.net

Computational methods are also becoming central to the design process. A recent study utilized in silico docking simulations to guide the synthesis of truncated 1'-homologated 4'-selenonucleosides as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov This research led to the identification of a lead compound, 3h (featuring 2-chloro and N6-3-iodobenzylamine substituents) , which acts as a potent PPARγ partial agonist and a PPARδ antagonist. nih.gov The study highlighted that the 4'-seleno substitution maintained the ligand's function while improving binding affinity and pharmacological efficacy. nih.gov This success underscores the power of combining computational design with chemical synthesis to create analogs with novel and highly specific biological targets beyond traditional antiviral or anticancer applications. nih.govcardiff.ac.uk

Table 1: Research Findings on a Rationally Designed 4'-Selenonucleoside Analog

CompoundTargetActivity TypeBinding Affinity (Ki)Observed EffectReference
3hPPARγPartial Agonist2.8 μMEnhanced adiponectin production and promoted adipogenic differentiation. nih.gov
3hPPARδAntagonist43 nMContributes to dual modulation for potential treatment of metabolic disorders. nih.gov

Elucidation of Undiscovered Biological Roles and Pathways

While much of the existing research on 4'-selenouridine and its analogs has concentrated on their potential as anticancer and antiviral agents, their full spectrum of biological roles remains largely unexplored. mdpi.comsemanticscholar.org Future investigations are expected to delve deeper into the molecular pathways these compounds modulate, potentially revealing new therapeutic applications.

The discovery that 4'-selenonucleosides can act as dual modulators of PPARγ and PPARδ opens up an entirely new research avenue into their role in metabolic diseases. nih.gov The finding that a lead analog significantly increased adiponectin production in human bone marrow-mesenchymal stem cells suggests a potential role in regulating adipogenesis and insulin (B600854) sensitivity, meriting further investigation for conditions like hypoadiponectinemia. nih.gov

Furthermore, nature itself provides clues to other potential biological roles. Selenium is utilized in the synthesis of 2-selenouridine (B1257519) , a modified nucleoside found in the "wobble" position of the anticodon in certain bacterial transfer RNAs (tRNAs). unl.edunih.gov Although its precise function is still being unraveled, this modification is crucial for the accurate translation of mRNA codons. nih.gov The existence of naturally occurring selenonucleosides within the core translational machinery suggests that synthetic analogs like this compound could have undiscovered effects on RNA synthesis, stability, or function. The enzymatic machinery for processing selenium, such as selenophosphate synthetase , is essential for the creation of both selenoproteins and 2-selenouridine, highlighting a complex and evolved biological pathway for selenium utilization that is separate from sulfur metabolism. unl.eduresearchgate.net

Integration with Emerging Structural Biology and Omics Technologies

The next phase of this compound research will be significantly enhanced by the integration of advanced analytical technologies, including structural biology and multi-omics platforms. These technologies offer the potential to understand the compound's mechanism of action at a systems level.

Structural Biology: The selenium atom, with its unique physical properties, is a powerful tool for structural biologists. Incorporating selenium into nucleic acids (Se-NA) can greatly facilitate the process of X-ray crystallography by helping to solve the phase problem. hep.com.cn This technique allows for the determination of high-resolution, three-dimensional structures of DNA and RNA, including complexes with proteins or small molecules. Applying this to this compound-containing oligonucleotides could provide unprecedented insight into how the selenium atom alters nucleic acid conformation, stability, and interaction with biological targets like enzymes or receptors. hep.com.cnresearchgate.net

Omics Technologies: The comprehensive, high-throughput nature of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular responses to a drug or compound. uit.noresearchgate.net

Proteomics can be employed to perform a global analysis of all cellular proteins that interact with this compound or its active metabolites, thereby identifying its direct targets and downstream effector proteins.

Metabolomics can map the complete metabolic fingerprint of a cell after treatment, revealing which biochemical pathways are perturbed and providing a functional readout of the compound's activity. nih.gov

Transcriptomics can show how this compound alters the expression of all genes in a cell, offering clues about the cellular response and pathways involved in its therapeutic or toxic effects. frontiersin.org

By integrating these omics-driven approaches, researchers can move beyond a single-target perspective to build a comprehensive network model of this compound's biological effects. nih.gov This systems biology paradigm is crucial for identifying novel mechanisms, discovering biomarkers for efficacy, and rationally designing the next generation of 4'-selenonucleoside therapeutics. researchgate.netnih.gov

Q & A

Q. How can researchers experimentally confirm the presence of 4'-Selenouridine in RNA molecules?

To detect this compound (SeU), combine high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to isolate and identify selenium-modified nucleosides. For structural validation, use X-ray crystallography or NMR spectroscopy to resolve SeU's unique selenium substitution at the 4' position . Additionally, fluorescence labeling (as shown in ribosomal A-site binding studies) can track SeU's incorporation and localization in RNA .

Q. What methodologies are recommended for synthesizing this compound in vitro?

Synthesize SeU via chemical modification of uridine using selenium-containing reagents (e.g., selenourea or selenium dioxide). Optimize reaction conditions (pH, temperature) to prevent selenium oxidation. Confirm purity using reverse-phase chromatography and validate via UV-Vis spectroscopy (absorbance at ~260 nm with selenium-specific shifts) . For enzymatic incorporation, use T7 RNA polymerase with selenated nucleotide triphosphates under reducing conditions to maintain selenium stability .

Q. How can researchers distinguish this compound from other selenium-modified nucleosides (e.g., 2-selenouridine)?

Employ tandem mass spectrometry (MS/MS) to differentiate positional isomers based on fragmentation patterns. For example, 4'-SeU exhibits distinct collision-induced dissociation (CID) profiles compared to 2-selenouridine. Pair this with computational modeling (e.g., density functional theory) to predict and validate spectral signatures .

Advanced Research Questions

Q. How does the evolutionary distribution of this compound biosynthesis genes inform its functional role across bacterial lineages?

Phylogenetic analysis of ybbB (the gene signature for SeU synthesis) and selD (selenophosphate synthetase) reveals horizontal gene transfer (HGT) events, particularly in anaerobic and thermophilic bacteria. Use comparative genomics tools (e.g., OrthoFinder, BLASTp) to map gene clusters across species. Note that selD is shared with selenocysteine (Sec) pathways, but SeU and Sec utilization are independently maintained, suggesting divergent evolutionary pressures .

Q. What experimental strategies resolve contradictions in this compound's role under varying redox conditions?

Conflicting data on SeU's stability in aerobic vs. anaerobic environments require controlled redox assays . For example:

  • Use chemostat cultures to maintain precise O₂ levels while quantifying SeU incorporation via RNA-Seq and ICP-MS (inductively coupled plasma mass spectrometry).
  • Compare thermodynamic stability using differential scanning calorimetry (DSC) under reducing (e.g., DTT) vs. oxidizing (H₂O₂) conditions .

Q. How can researchers design experiments to probe this compound's impact on ribosomal fidelity during translation?

Employ single-molecule fluorescence resonance energy transfer (smFRET) to monitor tRNA-mRNA interactions at the ribosomal A-site with SeU-modified RNA. Pair this with toeprinting assays to map translational pausing. For statistical rigor, use bootstrapping analysis to validate reproducibility across biological replicates .

Methodological Challenges and Solutions

Q. How should researchers address low yields of this compound in enzymatic synthesis?

Optimize buffering systems (e.g., Tris-HCl with 1-5 mM DTT) to stabilize selenium intermediates. Screen mutant RNA polymerases (e.g., T7 RNA polymerase variants) for improved selenonucleotide incorporation. Validate yields via quantitative PAGE or capillary electrophoresis .

Q. What statistical approaches are suitable for analyzing conflicting phylogenetic data on SeU-related genes?

Apply Bayesian inference or maximum likelihood methods (e.g., RAxML) to reconcile gene tree-species tree incongruences. Use consensus network analysis (e.g., SplitsTree) to visualize conflicting signals from HGT events .

Q. How can multi-omics datasets resolve functional ambiguities in this compound metabolism?

Integrate transcriptomics (RNA-Seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) data using pathway enrichment tools (e.g., KEGG Mapper). For example, correlate ybbB expression with selenium metabolite levels to identify regulatory nodes .

Data Reporting and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of SeU studies?

  • Synthetic protocols : Precise reagent ratios, reaction times, and purification steps.
  • Spectroscopic validation : Full NMR/MS spectra with selenium isotope peaks.
  • Phylogenetic datasets : Accession numbers for gene sequences and alignment parameters.
  • Raw data deposition : Public repositories (e.g., NCBI SRA, PRIDE) for omics data .

Q. How can researchers mitigate bias in evolutionary studies of SeU utilization?

  • Use negative control species lacking ybbB or selD .
  • Apply taxon sampling correction (e.g., phylogenetic independent contrasts) to account for uneven sampling across clades .

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